molecular formula C15H15ClN4O2S B3019232 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-16-6

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3019232
CAS No.: 303971-16-6
M. Wt: 350.82
InChI Key: BHXNIBRYOLKRNY-UHFFFAOYSA-N
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Description

8-((4-Chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a 3-methyl and 7-ethyl substitution on the purine core, with a 4-chlorobenzylthio group at position 8 (CAS: 384796-34-3; ChemSpider ID: MFCD01032123) . This compound belongs to a class of modified xanthine analogs, where structural variations at positions 7 and 8 are critical for modulating biological activity, solubility, and receptor affinity. Its synthesis typically involves alkylation or thioetherification reactions, as seen in related compounds .

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXNIBRYOLKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-ethyl-3-methylxanthine and 4-chlorobenzyl chloride.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 7-ethyl-3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles (amines, thiols), base (e.g., K2CO3), solvent (e.g., DMF)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl-substituted purine derivatives

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of purine derivatives that showed promise against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

The compound has been investigated for its antiviral properties. In vitro studies have demonstrated that modifications to the purine structure can enhance efficacy against viral infections by inhibiting viral replication processes .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular signaling pathways, making it a candidate for therapeutic interventions in diseases where these pathways are dysregulated .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of purine derivatives. The compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication
Enzyme InhibitionModulates nucleotide metabolism
NeuropharmacologyAffects neurotransmitter systems

Case Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., the anticancer effects of this compound were evaluated against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development into a chemotherapeutic agent .

Case Study 2: Viral Inhibition Mechanism

A collaborative study between several universities investigated the antiviral properties of modified purines, including our compound of interest. The findings indicated that treatment with this compound led to a marked decrease in viral load in infected cell cultures .

Mechanism of Action

The mechanism of action of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes involved in purine metabolism, thereby inhibiting their activity. This can lead to alterations in cellular processes and potentially therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Purine Derivatives

Compound Name Substituents (Position 7/8) Molecular Weight Key Biological Activity Reference
Target Compound 7-ethyl, 8-(4-chlorobenzylthio) 393.88 g/mol Under investigation
7-Hexyl analog (CAS: 384796-34-3) 7-hexyl, 8-(4-chlorobenzylthio) 450.02 g/mol Not reported
7-Isopropyl analog (CAS: 326919-15-7) 7-isopropyl, 8-(4-chlorobenzylthio) 407.92 g/mol Industrial applications
1,3,7-Trimethyl-8-(4-chlorobenzyl) (Compound 73m) 7-methyl, 8-(4-chlorobenzyl) 331.38 g/mol HSP90 inhibition (48% yield)
8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethyl (3j) 8-(6-methylpyridinyloxy) 317.32 g/mol Analgesic (no CNS activity)

Key Observations

The 7-hexyl analog (MW 450.02 g/mol) exhibits higher molecular weight and lipophilicity than the 7-ethyl derivative, which may reduce aqueous solubility .

Receptor Affinity and Selectivity :

  • 3,7-Dimethyl purine derivatives with 2,3-dichlorophenylpiperazine substituents show high 5-HT6/D2 receptor affinity, suggesting that bulkier groups at position 8 (e.g., benzylthio) may compete for similar binding pockets .
  • In contrast, caffeine analogs like 3j lose CNS activity due to pyridinyloxy substitutions, highlighting the thioether group’s role in retaining or altering target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods for 73m, where palladium-catalyzed benzylation of purine cores achieves moderate yields (48–77%) .
  • Brominated intermediates (e.g., 8-bromo-3-methyl derivatives) are common precursors, enabling flexible functionalization at position 8 .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

Property Target Compound 7-Isopropyl Analog 73m (HSP90 Inhibitor)
logP (Predicted) 3.2 3.8 2.9
Aqueous Solubility (mg/mL) 0.12 0.08 0.15
Metabolic Stability (t1/2) >60 min (rat) 45 min (rat) Not reported
  • Metabolic Stability : The 7-ethyl group in the target compound may reduce oxidative metabolism compared to shorter-chain analogs (e.g., 7-methyl) .
  • Crystallinity : Derivatives like 73m exhibit high melting points (205–207°C), suggesting strong intermolecular interactions, a trait shared by the target compound .

Biological Activity

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 303971-16-6, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a thioether linkage and a chlorobenzyl substituent, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C15H15ClN4O2S. Its structure includes a purine base modified with an ethyl and methyl group, and a 4-chlorobenzylthio moiety. The presence of these functional groups is expected to affect its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as an anticancer agent, among other pharmacological effects. The following sections summarize key findings from various studies.

Anticancer Activity

  • Cell Line Studies : Preliminary studies indicate that derivatives of purines often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
    CompoundCell LineIC50 (µM)
    Example AMCF-70.46
    Example BA5490.39
  • Mechanism of Action : The proposed mechanism involves inhibition of key enzymes such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that purine derivatives exhibit anti-inflammatory activity. The compound's thioether group may enhance its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the purine ring and the thioether side chain can significantly alter its potency and selectivity:

  • Chlorine Substitution : The presence of chlorine on the benzyl ring may enhance lipophilicity, facilitating better membrane penetration and increasing bioavailability.
  • Alkyl Groups : The ethyl and methyl groups contribute to steric hindrance that may affect binding affinity to target proteins.

Case Studies

  • Combination Therapy : A notable study explored the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting potential for use in combination therapies .
  • In Vivo Studies : While most current research focuses on in vitro assays, future studies should aim at evaluating the pharmacokinetics and therapeutic efficacy in animal models to better understand its clinical potential.

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